4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide
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Overview
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzenesulfonamide core, which is known for its diverse biological activities, and a pyrrolidinyl group, which can enhance its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the benzenesulfonamide core and introduce the pyrrolidinyl group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrrolidinyl group may enhance the compound’s binding affinity and stability, contributing to its overall effectiveness.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide core and may exhibit similar biological activities.
Pyrrolidinyl compounds: These compounds contain the pyrrolidinyl group and can have comparable chemical reactivity.
Uniqueness
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-20-12-2-3-15(20)16(22)10-11-19-27(25,26)14-6-4-13(5-7-14)21-17(23)8-9-18(21)24/h2-7,12,16,19,22H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWFDAKNJSYWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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